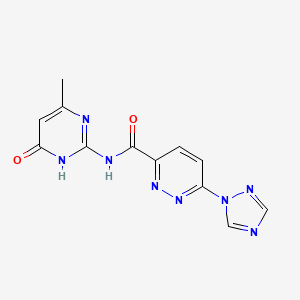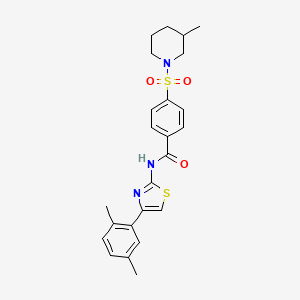![molecular formula C11H16ClNO3 B3005220 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride CAS No. 2126163-12-8](/img/structure/B3005220.png)
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride, also known as CGP-12177, is a selective β-adrenoceptor antagonist that has been widely used in scientific research. It was first developed in the 1980s and has since been used in a variety of studies to investigate the role of β-adrenoceptor signaling in different physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Diuretic Properties
- A study by Lee et al. (1984) investigated a series of Mannich bases and aminomethyl derivatives related to 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride for their diuretic and saluretic activities. The study found that specific derivatives exhibited potent diuretic properties (Lee et al., 1984).
Herbicide Research
- Bhan et al. (1976) explored the effects of 2,4-Dichlorophenoxyacetic acid, a related compound, as a herbicide for controlling broadleaf weeds in wheat, noting malformation of wheat spikes upon early application (Bhan et al., 1976).
Synthesis and Biological Screening
- Dahiya et al. (2008) synthesized novel aryloxyacetic acid analogs, including derivatives of this compound. These compounds exhibited antimicrobial activity against various pathogens and were tested for their biological effectiveness (Dahiya et al., 2008).
Introgression of Herbicide Resistance
- Jugulam et al. (2014) investigated the introgression of herbicide resistance from wild radish to cultivated radish, using phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid, a similar compound, to study the transfer of resistance traits (Jugulam et al., 2014).
Antimicrobial Agents
- Yar et al. (2006) conducted research on phenoxy acetic acid derivatives for their anti-mycobacterial properties, highlighting the potential of these compounds, including this compound derivatives, in treating Mycobacterium tuberculosis (Yar et al., 2006).
Synthesis and Evaluation of Novel Derivatives
- Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, showcasing its potential for antimicrobial activity (Noolvi et al., 2016).
Development of Fluorescence Probes
- Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of phenoxyacetic acid, like 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .
Propiedades
IUPAC Name |
2-[4-(3-aminopropyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVKHOVJDPVXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)


![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)
![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)